REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([C:12]2[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=2[C:14](OC)=[O:15])[CH:11]=[CH:10][CH:9]=[CH:8]1>CCOCC>[N:7]1([C:12]2[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=2[CH2:14][OH:15])[CH:11]=[CH:10][CH:9]=[CH:8]1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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117 g
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Type
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reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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2 L
|
Type
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solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
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428 g
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Type
|
reactant
|
Smiles
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N1(C=CC=C1)C1=C(C(=O)OC)C=CC=C1
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Name
|
|
Quantity
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1.5 L
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Type
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solvent
|
Smiles
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CCOCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is then heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for an additional 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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After cooling in an ice-bath
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Type
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CUSTOM
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Details
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the excess lithium aluminum hydride is destroyed by the dropwise addition of 117 ml of water over 1 hour
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Duration
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1 h
|
Type
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ADDITION
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Details
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followed by dropwise addition of 117 ml of 15% sodium hydroxide and subsequent addition of 351 ml of water over a 30 minute period
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
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The resultant granular solid is separated by filtration
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Type
|
DRY_WITH_MATERIAL
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Details
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the ether layer is then dried over magnesium sulfate
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Type
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CUSTOM
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Details
|
the solvent evaporated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
N1(C=CC=C1)C1=C(CO)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |